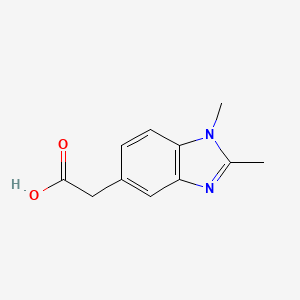

2-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)acetic acid

Beschreibung

2-(1,2-Dimethyl-1H-1,3-benzodiazol-5-yl)acetic acid (CAS name: 1,2-dimethyl-1H-benzimidazole-5-carboxylic acid) is a benzimidazole derivative featuring a carboxylic acid group at the 5-position of the heterocyclic ring and methyl substituents at the 1- and 2-positions . The carboxylic acid group enhances solubility in polar solvents and enables participation in acid-base reactions or coordination chemistry. This compound is utilized in life science research, particularly in pharmaceutical and materials chemistry, where its structural motifs are leveraged for drug design or as intermediates in synthetic pathways .

Eigenschaften

IUPAC Name |

2-(1,2-dimethylbenzimidazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-12-9-5-8(6-11(14)15)3-4-10(9)13(7)2/h3-5H,6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTADKLDHTYMJFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C=CC(=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 1,2-dimethyl-1H-1,3-benzodiazole.

Acylation: The benzimidazole derivative undergoes acylation with chloroacetic acid in the presence of a base such as sodium hydroxide or potassium carbonate.

Purification: The resulting product is then purified using recrystallization or chromatography techniques to obtain the final compound.

Industrial Production Methods

Industrial production of 2-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)acetic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Common industrial methods include continuous flow synthesis and batch processing.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of esters, amides, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 2-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)acetic acid are compared below with analogous heterocyclic carboxylic acid derivatives.

Structural Comparison

Functional and Property Implications

Ring Saturation and Hydrogen Bonding: The dihydrobenzodiazole derivative (2-oxo variant) introduces a ketone group, increasing hydrogen-bonding capacity compared to the fully aromatic benzimidazole core of the target compound. This may enhance solubility in aqueous media .

Substituent Effects :

- Methyl groups at the 1- and 2-positions in the target compound sterically shield the imidazole nitrogens, reducing nucleophilicity and altering metabolic stability compared to unmethylated analogs like 1H-benzimidazole-7-carboxylic acid .

- The 7-position carboxylic acid in 1H-benzimidazole-7-carboxylic acid creates distinct electronic effects, as the meta-substitution (vs. para in the target compound) influences resonance and dipole interactions .

Heterocycle Variations :

- Pyrazole-based derivatives (e.g., 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid) lack the fused benzene ring, reducing aromaticity but increasing conformational flexibility. The thioether linker may improve membrane permeability in biological systems .

Research Findings and Gaps

- Synthetic Accessibility : Methyl substituents on the benzimidazole core may complicate synthesis compared to unsubstituted analogs, requiring protective strategies for the carboxylic acid group .

- Data Limitations : The evidence lacks experimental data (e.g., pKa, solubility, bioactivity), necessitating further studies to quantify structure-activity relationships.

Biologische Aktivität

2-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)acetic acid (CAS Number: 1176671-67-2) is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.22 g/mol |

| Structure | Chemical Structure |

The biological activity of 2-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)acetic acid is primarily attributed to its interaction with specific protein targets, particularly in the context of inhibiting protein-protein interactions (PPIs). Research indicates that this compound may act as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3), a key player in various oncogenic processes.

Inhibition of STAT3

A study highlighted that certain derivatives related to benzodiazole compounds exhibit significant inhibitory activity against STAT3 with an IC50 value of approximately 15.8 µM, indicating a promising avenue for anticancer therapy . The mechanism involves binding to cysteine residues near the SH2 domain of STAT3, which is critical for its activation and function.

Anticancer Activity

Research has shown that 2-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)acetic acid and its derivatives possess notable anticancer properties. The inhibition of STAT3 not only disrupts cancer cell proliferation but also induces apoptosis in various cancer cell lines. For instance, compounds exhibiting similar structural motifs have demonstrated selective cytotoxicity against cancer cells while sparing normal cells .

Antimicrobial Properties

In addition to anticancer effects, there is emerging evidence suggesting antimicrobial activity. The structure of the compound allows it to interact with microbial enzymes, potentially disrupting their function and leading to cell death. This aspect is still under investigation but holds promise for developing new antimicrobial agents.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on STAT3 Inhibition : A detailed investigation into the inhibition of STAT3 by benzodiazole derivatives revealed that modifications in the benzodiazole structure significantly affect their inhibitory potency. The findings suggest that further optimization could enhance efficacy against various cancers .

- Antimicrobial Evaluation : Another study assessed the antimicrobial potential of benzodiazole derivatives, including compounds structurally related to 2-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)acetic acid. Results indicated effective inhibition against several bacterial strains, highlighting the need for further exploration in this area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.